molecular formula C12H13NO3 B7440825 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B7440825
M. Wt: 219.24 g/mol
InChI Key: GSVIIAQSPJADNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ATIC) is a naturally occurring compound found in various plant species, including Mucuna pruriens and Peganum harmala. It is a member of the tetrahydroisoquinoline family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In recent years, ATIC has gained attention as a potential therapeutic agent for a variety of conditions, including Parkinson's disease and cancer.

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the formation of toxic protein aggregates in the brain, as well as to possess antioxidant properties that may protect against oxidative stress. Additionally, this compound has been shown to possess anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have demonstrated that this compound possesses a range of biochemical and physiological effects. In particular, it has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and promote the survival of dopaminergic neurons in the brain. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in lab experiments include its natural origin, its ability to interact with multiple pathways, and its potential therapeutic properties. However, there are also limitations to its use, including its relatively low potency compared to other compounds and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. One area of interest is the development of more potent analogs of this compound with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential targets for therapeutic intervention. Finally, studies investigating the safety and efficacy of this compound in animal models and human clinical trials are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinoline with various reagents to produce this compound. Extraction from natural sources involves the isolation of this compound from plant material using various methods, including chromatography and extraction with organic solvents.

Scientific Research Applications

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been the subject of numerous scientific studies investigating its potential therapeutic properties. In particular, studies have focused on its ability to prevent the formation of toxic protein aggregates in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)13-7-6-9-4-2-3-5-10(9)11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVIIAQSPJADNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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